molecular formula C9H7N5O B3274041 6-Amino-3H-imidazo[4,5-g]quinazolin-8(7H)-one CAS No. 60064-29-1

6-Amino-3H-imidazo[4,5-g]quinazolin-8(7H)-one

Cat. No.: B3274041
CAS No.: 60064-29-1
M. Wt: 201.18 g/mol
InChI Key: VQSMWFVKBKMHTO-UHFFFAOYSA-N
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Description

6-AMINO-3,7-DIHYDRO-IMIDAZO[4,5-G]QUINAZOLIN-8-ONE is a heterocyclic aromatic compound belonging to the class of quinazolinamines. It is characterized by its unique structure, which includes an imidazoquinazoline moiety substituted by an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-3,7-DIHYDRO-IMIDAZO[4,5-G]QUINAZOLIN-8-ONE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminobenzimidazole with formamide, followed by cyclization to form the imidazoquinazoline core . The reaction conditions often include heating the mixture to elevated temperatures and using catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 6-AMINO-3,7-DIHYDRO-IMIDAZO[4,5-G]QUINAZOLIN-8-ONE may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-AMINO-3,7-DIHYDRO-IMIDAZO[4,5-G]QUINAZOLIN-8-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, dihydroquinazolines, and other derivatives that retain the core imidazoquinazoline structure .

Scientific Research Applications

6-AMINO-3,7-DIHYDRO-IMIDAZO[4,5-G]QUINAZOLIN-8-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-AMINO-3,7-DIHYDRO-IMIDAZO[4,5-G]QUINAZOLIN-8-ONE involves its interaction with specific molecular targets. One notable target is tRNA-guanine transglycosylase, an enzyme involved in the modification of tRNA molecules. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . This inhibition can disrupt protein synthesis in certain microorganisms, leading to potential antimicrobial effects .

Properties

IUPAC Name

6-amino-1,7-dihydroimidazo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O/c10-9-13-5-2-7-6(11-3-12-7)1-4(5)8(15)14-9/h1-3H,(H,11,12)(H3,10,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSMWFVKBKMHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=C1NC=N3)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461220
Record name 6-Amino-1,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60064-29-1
Record name 6-Amino-1,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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